8-ヒドロキシ-1-メチルキノリニウムメチル硫酸塩

概要

説明

D-リボノラクトンは、アルドノラクトンファミリーに属する炭水化物誘導体です。 これは、さまざまな天然物の全合成や生物学的に関連する足場のための用途の広いキラルプールとして役立ちます 。 この化合物は、D-リボースから形成された環状エステルであり、その安定性と反応性により、有機合成における貴重な中間体として知られています .

2. 製法

合成経路と反応条件: D-リボノラクトンは、保護されていないアルドースの選択的アノマー酸化によって合成できます。 このプロセスには、水酸化ナトリウムとD-リボースを水に溶解し、低温で臭素を添加して反応を制御することが含まれます 。 得られた溶液を亜硫酸水素ナトリウムで処理して色を消し、生成物をエタノールから結晶化させます .

工業生産方法: D-リボノラクトンの工業生産には、厳しい条件下でのアラビノニック酸塩のエピマー化、それに続く分別結晶化、そして得られたリボニック酸塩の環化が含まれます 。 この方法は、最終生成物の高収率と高純度を保証します。

科学的研究の応用

D-Ribonolactone is widely used in scientific research due to its versatility:

Chemistry: As a chiral pool for the synthesis of natural products and complex molecules.

Biology: In the study of carbohydrate metabolism and enzyme inhibition.

Medicine: As a precursor for antiviral and anticancer agents.

Industry: In the production of bioactive compounds and synthetic intermediates.

作用機序

D-リボノラクトンは、合成化学におけるキラル中間体としての役割を通じて主に効果を発揮します。 これは、特定の化学変換を受けて、さまざまな生物活性化合物の前駆体として機能します。 たとえば、これは大腸菌のβ-ガラクトシダーゼの活性部位に結合することで、β-ガラクトシダーゼを阻害します .

類似化合物:

D-グルコノラクトン: 反応性や用途は異なるものの、同様にアルドノラクトンです。

L-リボノラクトン: D-リボノラクトンのL-異性体であり、さまざまな合成経路で使用されます.

D-リボノ-1,4-ラクトン: 化学特性が類似した、密接に関連した化合物.

独自性: D-リボノラクトンは、その安定性、反応性、およびキラルプールとしての汎用性によりユニークです。 これは特に、N-ヌクレオシドと比較して、酵素的および酸触媒による加水分解を受けにくいC-ヌクレオシドの合成において価値があります .

準備方法

Synthetic Routes and Reaction Conditions: D-Ribonolactone can be synthesized through the selective anomeric oxidation of unprotected aldoses with bromine. The process involves dissolving D-ribose in water with sodium bicarbonate, followed by the addition of bromine at low temperatures to control the reaction . The resulting solution is treated with sodium bisulfite to discharge the color, and the product is crystallized from ethanol .

Industrial Production Methods: Industrial production of D-ribonolactone involves the epimerization of arabinonic acid salts under harsh conditions, followed by fractional crystallization and cyclization of the resulting ribonic acid salts . This method ensures high yield and purity of the final product.

化学反応の分析

反応の種類: D-リボノラクトンは、次のようなさまざまな化学反応を起こします。

酸化: リボニック酸誘導体への変換。

還元: リビトールの生成。

置換: C-ヌクレオシドやその他の誘導体の生成.

一般的な試薬と条件:

還元: 水素化リチウムアルミニウム.

置換: ベンジリデン保護基、無水酢酸.

主な生成物:

酸化: リボニック酸。

還元: リビトール。

4. 科学研究への応用

D-リボノラクトンはその汎用性のために科学研究で広く使用されています。

化学: 天然物や複雑な分子の合成のためのキラルプールとして.

生物学: 炭水化物代謝や酵素阻害の研究における.

医学: 抗ウイルス剤や抗がん剤の前駆体として.

産業: 生体活性化合物や合成中間体の製造における.

類似化合物との比較

D-Gluconolactone: Another aldonolactone with similar reactivity but different applications.

L-Ribonolactone: The L-isomer of D-ribonolactone, used in different synthetic pathways.

D-Ribono-1,4-lactone: A closely related compound with similar chemical properties.

Uniqueness: D-Ribonolactone is unique due to its stability, reactivity, and versatility as a chiral pool. It is particularly valuable in the synthesis of C-nucleosides, which are less prone to enzymatic and acid-catalyzed hydrolysis compared to N-nucleosides .

生物活性

Overview

8-Hydroxy-1-methylquinolinium methyl sulfate (8-HMQMS) is a compound belonging to the class of quinoline derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of 8-HMQMS, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.

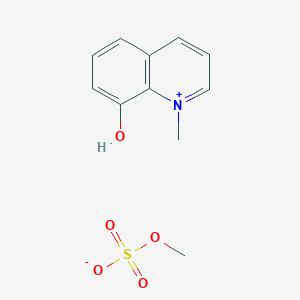

Chemical Structure and Properties

- Molecular Formula: CHNOS

- IUPAC Name: 1-methylquinolin-1-ium-8-ol; methyl sulfate

- CAS Number: 19104-24-6

The compound features a hydroxyl group at the 8-position of the quinoline ring, contributing to its biological reactivity.

Compounds with the 8-hydroxyquinoline nucleus, including 8-HMQMS, exhibit a variety of biological activities through several mechanisms:

- Metal Ion Chelation: The hydroxyl group can chelate metal ions, which is crucial for its antimicrobial and anticancer activities.

- DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

8-HMQMS has demonstrated significant antimicrobial effects against various pathogens. A study indicated that it exhibits inhibitory activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 4 |

These results suggest that 8-HMQMS could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that 8-HMQMS possesses anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer therapeutic agent.

Antioxidant Activity

The antioxidant capacity of 8-HMQMS was evaluated using the DPPH radical scavenging assay. The compound exhibited a scavenging activity of approximately 85% at a concentration of 50 µM, indicating strong antioxidant properties that may protect against oxidative damage in biological systems.

Case Studies

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various quinoline derivatives, including 8-HMQMS. The study concluded that derivatives with hydroxyl substitutions showed enhanced activity against resistant strains of bacteria .

- Cancer Cell Line Study : In another research published in Cancer Letters, the effects of 8-HMQMS on HeLa cells were examined, revealing significant apoptosis induction through caspase activation pathways .

- Antioxidant Mechanism Exploration : A recent publication in Free Radical Biology and Medicine detailed the antioxidant mechanisms of quinoline derivatives, with findings suggesting that 8-HMQMS effectively reduces reactive oxygen species (ROS) levels in cellular models .

特性

IUPAC Name |

1-methylquinolin-1-ium-8-ol;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.CH4O4S/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;1-5-6(2,3)4/h2-7H,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEJLLKYVOCJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C(=CC=C2)O.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172630 | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19104-24-6 | |

| Record name | Quinolinium, 8-hydroxy-1-methyl-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19104-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019104246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxy-1-methylquinolinium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1-methylquinolinium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-1-METHYLQUINOLINIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7I3E60ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。